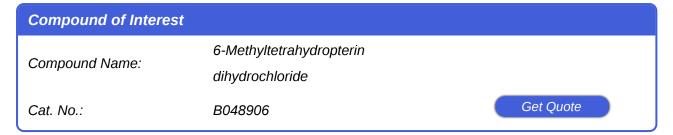


# 6-Methyltetrahydropterin dihydrochloride CAS number

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 6-Methyltetrahydropterin Dihydrochloride

CAS Number: 69113-63-9

This technical guide provides a comprehensive overview of **6-Methyltetrahydropterin dihydrochloride**, a synthetic analog of tetrahydrobiopterin (BH4), for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as an enzymatic cofactor.

# **Chemical and Physical Properties**

**6-Methyltetrahydropterin dihydrochloride** is a white to off-white solid.[1] It is the dihydrochloride salt of 6-Methyltetrahydropterin, enhancing its stability and solubility in aqueous solutions. As a synthetic analog of tetrahydrobiopterin (BH4), it serves as a crucial cofactor for several aromatic amino acid hydroxylases.



Property	Value	Reference
CAS Number	69113-63-9	
Molecular Formula	C7H11N5O-2HCl	[2]
Molecular Weight	254.12 g/mol	[2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water (≥ 50 mg/mL) and DMSO (≥ 50 mg/mL)	[1]
Storage	Store at -20°C, protected from light and moisture.[1][3]	
Stability	Hygroscopic.[3] Solutions are susceptible to oxidation, especially in neutral and alkaline conditions.[3] Acidic solutions (e.g., 0.1 N HCl) are more stable.[3]	

# **Synthesis and Purification**

The synthesis of 6-alkylated tetrahydropterins like 6-Methyltetrahydropterin generally involves the reduction of a corresponding pterin precursor. A common strategy is the catalytic hydrogenation of a dihydropterin intermediate.

## Illustrative Synthesis Protocol:

A general method for the synthesis of 6-alkyl-tetrahydropterins involves the following conceptual steps, adapted from synthetic procedures for related compounds:

- Starting Material: The synthesis often commences with a commercially available pterin derivative, such as 6-methylpterin.
- Reduction to Dihydropterin: The initial pterin is first reduced to a more reactive dihydropterin intermediate. This can be achieved using various reducing agents.



- Catalytic Hydrogenation: The dihydropterin is then subjected to catalytic hydrogenation to yield the tetrahydropterin. A common catalyst for this step is platinum oxide (PtO<sub>2</sub>). The reaction is typically carried out under a hydrogen atmosphere in an acidic solvent, such as acetic acid or dilute hydrochloric acid, to facilitate the reduction and the formation of the dihydrochloride salt.
- Purification: The final product, 6-Methyltetrahydropterin dihydrochloride, is purified to remove the catalyst and any byproducts. Purification methods may include filtration, recrystallization, and washing with appropriate solvents. Recrystallization from a mixture of methanol and diethyl ether has been described for similar compounds.

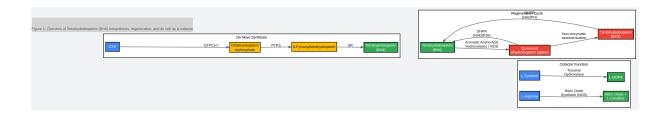
# **Biological Role and Signaling Pathways**

6-Methyltetrah\_ydropterin's primary biological significance lies in its function as a cofactor for several key enzymes, mirroring the role of the natural cofactor, tetrahydrobiopterin (BH4).[4] BH4 is essential for the synthesis of monoamine neurotransmitters and nitric oxide.[4][5]

The core pathway involves the de novo synthesis of BH4 from guanosine triphosphate (GTP) and a salvage pathway for its regeneration.[2][6][7]

# Tetrahydrobiopterin (BH4) Biosynthesis and Regeneration Pathway





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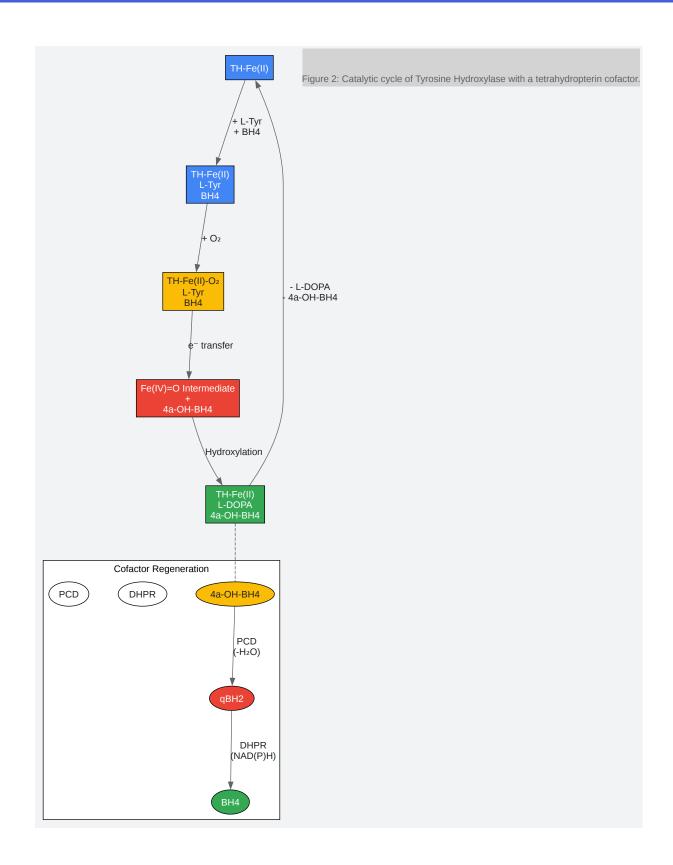
Caption: BH4 Biosynthesis and Regeneration.

6-Methyltetrahydropterin can substitute for BH4 as a cofactor for enzymes like tyrosine hydroxylase, facilitating the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[4]

# **Catalytic Cycle of Tyrosine Hydroxylase**

The catalytic cycle of tyrosine hydroxylase involves the reduction of molecular oxygen and the hydroxylation of the aromatic ring of tyrosine, with the tetrahydropterin cofactor being oxidized in the process.[8][9][10][11]





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Caption: Tyrosine Hydroxylase Catalytic Cycle.



## **Experimental Protocols**

**6-Methyltetrahydropterin dihydrochloride** is frequently used as a cofactor in in vitro assays for tyrosine hydroxylase activity. Below are examples of experimental protocols.

## **Tyrosine Hydroxylase Activity Assay using HPLC**

This method quantifies the enzymatic product, L-DOPA, by separating it from the substrate, L-tyrosine, using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[4][12]

#### Materials:

- Tyrosine hydroxylase (purified or in tissue homogenate)
- · 6-Methyltetrahydropterin dihydrochloride
- L-tyrosine
- Catalase
- Fe(II) salt (e.g., (NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>)
- Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)
- Assay buffer (e.g., MES or HEPES, pH 7.0)
- 0.1 M Perchloric acid (for reaction termination)
- HPLC system with a suitable column and detector

#### Procedure:

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-tyrosine, catalase, Fe(II), and the decarboxylase inhibitor.
- Enzyme Addition: Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.



- Initiation of Reaction: Start the reaction by adding a solution of 6-Methyltetrahydropterin dihydrochloride.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
- Termination: Stop the reaction by adding an equal volume of cold 0.1 M perchloric acid.
- Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm filter.
- HPLC Analysis: Inject the filtered sample into the HPLC system. L-DOPA is separated from other components and quantified by its electrochemical signal or fluorescence.
- Data Analysis: Calculate the amount of L-DOPA produced per unit time and per amount of enzyme to determine the enzyme activity.

# Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity

This assay allows for the continuous monitoring of L-DOPA production in a microplate reader format.[13][14]

### Materials:

- Tyrosine hydroxylase
- 6-Methyltetrahydropterin dihydrochloride (or another analog like DMPH4)
- L-tyrosine
- Fe(II) salt
- Sodium periodate (NaIO<sub>4</sub>)
- Assay buffer
- 96-well microplate and plate reader capable of measuring absorbance at 475 nm

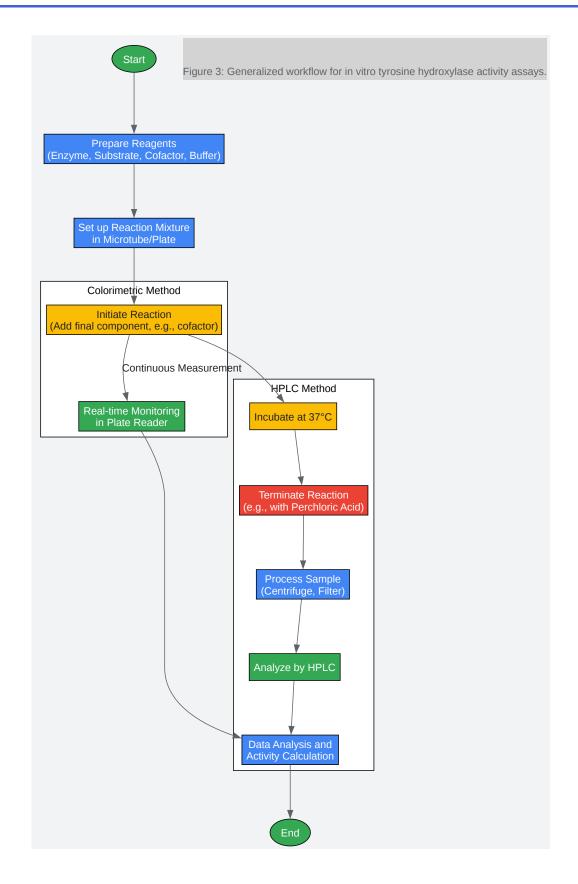


#### Procedure:

- Reagent Preparation: Prepare solutions of tyrosine hydroxylase, L-tyrosine, the tetrahydropterin cofactor, Fe(II), and sodium periodate in the assay buffer.
- Assay Setup: In a 96-well plate, add the enzyme, cofactor, and Fe(II).
- Reaction Initiation: Start the reaction by adding L-tyrosine and sodium periodate to each well.
- Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes). The sodium periodate oxidizes the newly formed L-DOPA to dopachrome, which has a characteristic absorbance at this wavelength.
- Data Analysis: The rate of increase in absorbance at 475 nm is directly proportional to the rate of L-DOPA production and thus the tyrosine hydroxylase activity.

# Experimental Workflow for a Tyrosine Hydroxylase Assay





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Caption: Tyrosine Hydroxylase Assay Workflow.



# **Applications in Research and Drug Development**

**6-Methyltetrahydropterin dihydrochloride** is a valuable tool in several areas of biomedical research and has implications for drug development.

- Enzyme Kinetics and Mechanism Studies: As a stable and active analog of BH4, it is used to
  investigate the kinetics and reaction mechanisms of aromatic amino acid hydroxylases and
  nitric oxide synthases.[15] Its use allows for the study of these enzymes under controlled in
  vitro conditions.
- High-Throughput Screening (HTS): The stability and activity of 6-Methyltetrahydropterin and
  its analogs make them suitable for use in HTS campaigns to identify modulators (inhibitors or
  activators) of BH4-dependent enzymes.[13]
- Model for BH4 Deficiency: In cellular and animal models, it can be used to study the
  physiological consequences of altered BH4 metabolism and to test potential therapeutic
  interventions for diseases associated with BH4 deficiency.
- Drug Design and Medicinal Chemistry: The pterin scaffold is a subject of interest in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a relevant concept in the design of pterin-based compounds. While not a drug itself, 6-Methyltetrahydropterin serves as a reference compound in the development of novel pterin analogs with improved stability, bioavailability, or target specificity.

## Conclusion

**6-Methyltetrahydropterin dihydrochloride** is an indispensable research tool for scientists studying the biochemistry and pharmacology of tetrahydrobiopterin-dependent enzymatic pathways. Its well-defined chemical properties, commercial availability, and functional similarity to the natural cofactor, BH4, make it a valuable reagent for enzyme characterization, inhibitor screening, and investigating the pathophysiology of disorders related to BH4 metabolism. This guide provides a foundational understanding of this compound for its effective application in a research and development setting.



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### References

- 1. Tetrahydrobiopterin biosynthesis, regeneration and functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine hydroxylase Wikipedia [en.wikipedia.org]
- 4. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin Wikipedia [en.wikipedia.org]
- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions. National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. portlandpress.com [portlandpress.com]
- 8. Mechanisms of Tryptophan and Tyrosine Hydroxylase PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pulsed EPR Study of Amino Acid and Tetrahydropterin Binding in a Tyrosine
   Hydroxylase Nitric Oxide Complex: Evidence for Substrate Rearrangements in Formation of
   the Oxygen-Reactive Complex PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [6-Methyltetrahydropterin dihydrochloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048906#6-methyltetrahydropterin-dihydrochloride-cas-number]

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